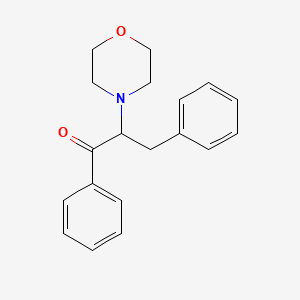![molecular formula C9H12O B15095702 endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene CAS No. 5263-63-8](/img/structure/B15095702.png)
endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- is a chemical compound with the molecular formula C9H12O2 It is known for its unique structure, which includes a fused ring system that contributes to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the fused ring system characteristic of this compound. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- often involves optimized reaction conditions to maximize efficiency and yield. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of a functional group with another, leading to a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for their pharmacological properties, including potential therapeutic applications.
Industry: It serves as an intermediate in the production of various chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methanoisobenzofuran-1-ol, 1,3,3a,4,7,7a-hexahydro-: This compound is similar in structure but contains an additional hydroxyl group.
4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-: This compound has a similar fused ring system but includes two carbonyl groups.
Uniqueness
4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- is unique due to its specific ring structure and the absence of additional functional groups, which gives it distinct reactivity and applications compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
5263-63-8 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H12O/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-9H,3-5H2 |
InChI-Schlüssel |
KTONMPPWCXZPDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2COC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


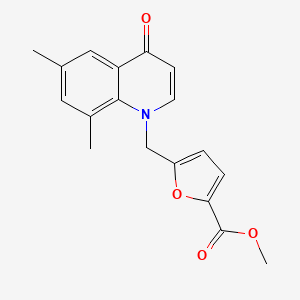
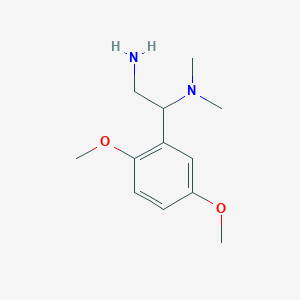
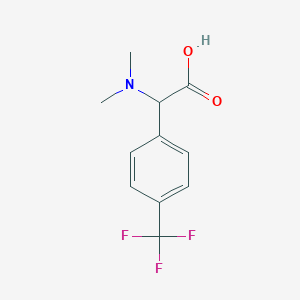

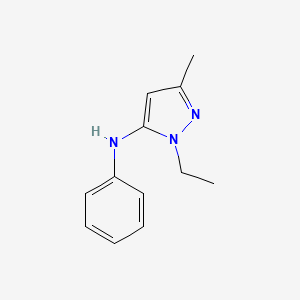
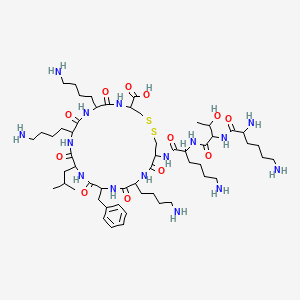

![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
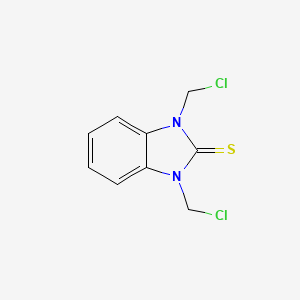
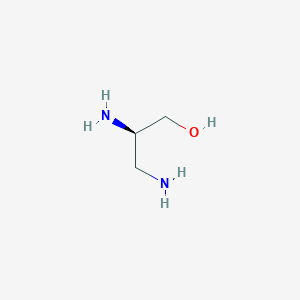
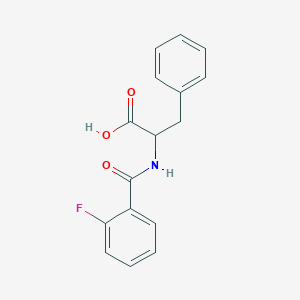
![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
